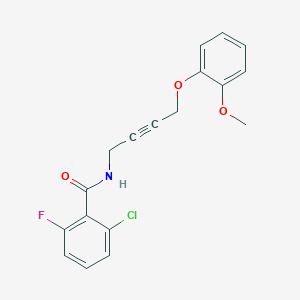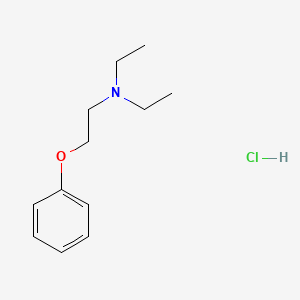
2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in regulating gene expression, while PTPs are involved in cell signaling pathways. Inhibition of these enzymes can lead to changes in gene expression and cell signaling, which may contribute to the compound's anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide in lab experiments is its potent anticancer and neuroprotective effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific analogs with improved therapeutic potential. Another direction is to study its efficacy in animal models of cancer and neurodegenerative diseases, which could provide valuable preclinical data for future clinical trials. Additionally, its potential as a radiosensitizer or chemosensitizer in cancer therapy could be explored.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves the reaction of 2-chloro-6-fluoroaniline with 4-(2-methoxyphenoxy)but-2-yn-1-ol in the presence of a base and a coupling agent. The resulting intermediate is then treated with benzoyl chloride to form the final product. The purity of the product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been widely used in scientific research to study its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-23-15-9-2-3-10-16(15)24-12-5-4-11-21-18(22)17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMPNRDBPXBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)






![(1S,2R,4S,5S)-2-Methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2947914.png)

![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)

![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)